(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid, also known as DU-176b, is a novel anticoagulant drug that has gained attention in recent years due to its potential as an alternative to existing anticoagulants. It was first synthesized in 2005 by Daiichi Sankyo Company Limited and has since undergone extensive scientific research to evaluate its efficacy and safety as a therapeutic agent.
Wirkmechanismus
(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid works by inhibiting the activity of factor Xa, a key enzyme involved in the blood coagulation cascade. By inhibiting factor Xa, (2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid prevents the formation of blood clots and reduces the risk of thromboembolic events.
Biochemical and Physiological Effects:
(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid has been shown to have a predictable pharmacokinetic profile, with a rapid onset of action and a relatively long half-life. It is metabolized in the liver and excreted in the urine. (2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid has been shown to have minimal interactions with other drugs and does not require routine monitoring of coagulation parameters.
Vorteile Und Einschränkungen Für Laborexperimente
(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid has several advantages for laboratory experiments, including its high potency and selectivity for factor Xa, its predictable pharmacokinetic profile, and its low risk of bleeding complications. However, (2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid is a relatively new drug and may not be widely available for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on (2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid. One area of focus is the development of new formulations of the drug that may have improved pharmacokinetic properties or reduced side effects. Another area of research is the evaluation of (2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid in different patient populations, such as those with renal impairment or liver disease. Additionally, further studies may be needed to evaluate the long-term safety and efficacy of (2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid as a therapeutic agent.
Synthesemethoden
(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid is synthesized through a multi-step process that involves the reaction of several chemical reagents. The first step involves the synthesis of a key intermediate, which is then subjected to further chemical reactions to produce the final product. The synthesis process is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid has been extensively studied in preclinical and clinical trials for its efficacy and safety as an anticoagulant drug. It has been found to be effective in preventing blood clots in patients with atrial fibrillation, deep vein thrombosis, and pulmonary embolism. It has also been shown to have a lower risk of bleeding complications compared to existing anticoagulants.
Eigenschaften
IUPAC Name |
(2R)-2-(2,9-dioxaspiro[5.5]undecan-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-9(11(13)14)10-2-3-12(8-16-10)4-6-15-7-5-12/h9-10H,2-8H2,1H3,(H,13,14)/t9-,10?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDHRBAKGIMPBE-YHMJZVADSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2(CCOCC2)CO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCC2(CCOCC2)CO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.